Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate

Antitubercular DprE1 inhibition Mycobacterium tuberculosis

This functionalized imidazo[1,2-a]pyridine offers a unique dual-vector diversification platform. The C3 chlorine atom is primed for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, while the C5 ethyl ester enables late-stage amidation or hydrolysis. This orthogonal reactivity, unavailable in non-halogenated or singly functionalized analogs, significantly accelerates SAR exploration for kinase targets (e.g., Nek2, PI3K, CDK2) and anti-infective programs. The ethyl ester provides a differentiated lipophilicity profile and hydrolysis kinetics compared to the methyl ester, making it a prodrug-ready intermediate with a favorable metabolic outlook for chronic dosing regimens. Choose this building block to eliminate de novo halogenation steps and streamline your hit-to-lead synthesis.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
Cat. No. B13657650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC2=NC=C(N21)Cl
InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-4-3-5-9-12-6-8(11)13(7)9/h3-6H,2H2,1H3
InChIKeySJQSAKKBXUMIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate: Core Scaffold Identity and Procurement‑Relevant Baseline


Ethyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate is a functionalized imidazo[1,2‑a]pyridine heterocycle bearing a chloro substituent at the C3 position and an ethyl ester at the C5 position. The imidazo[1,2‑a]pyridine scaffold is a privileged pharmacophore extensively exploited in medicinal chemistry for the development of kinase inhibitors, anti‑infectives, anti‑inflammatories, and CNS‑active agents [1]. This specific compound serves as a versatile synthetic intermediate for late‑stage functionalization, wherein the C3 chlorine enables nucleophilic aromatic substitution or transition‑metal‑catalyzed cross‑coupling, while the C5 ester provides a handle for amidation or hydrolysis [2].

Why Generic Imidazo[1,2‑a]pyridine Substitution Fails: Critical Position‑Specific Reactivity and Bioactivity Differentiation for Ethyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate


The imidazo[1,2‑a]pyridine scaffold exhibits pronounced position‑dependent structure‑activity relationships (SAR) that render broad in‑class substitution scientifically invalid. Systematic SAR analyses have established that substitution at the C3 position modulates target engagement for kinases such as Nek2 [1], while C5 substitution profoundly influences both physicochemical properties and binding interactions. Furthermore, the C3 chloro substituent confers a unique reactivity profile not present in unsubstituted, methyl‑substituted, or amino‑substituted analogs, enabling orthogonal synthetic elaboration that is unavailable to other halogen‑free or differently halogenated derivatives [2]. The convergence of C3 chlorine electrophilicity and C5 ester functionality in a single entity provides a chemical differentiation vector that generic imidazo[1,2‑a]pyridines cannot replicate.

Ethyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Anti‑Mycobacterial Potency Differential: Methyl Ester Analog Demonstrates DprE1 Target Engagement

Direct head‑to‑head comparative data for ethyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate itself against Mycobacterium tuberculosis are not identified in the public domain. However, the methyl ester analog (methyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate) has been characterized as a DprE1 inhibitor scaffold, derived from scaffold morphing of imidazopyridine compounds, with documented activity against M. tuberculosis and no cytotoxicity at 100 µM [1]. This provides a class‑level inference that the ethyl ester variant, with its enhanced lipophilicity (clogP difference approximately +0.5 relative to the methyl ester) and distinct metabolic liability profile, may offer differentiated in vitro ADME properties while retaining the core antimycobacterial pharmacophore.

Antitubercular DprE1 inhibition Mycobacterium tuberculosis

C3 Chloro Substituent as a Versatile Synthetic Handle: Comparative Reactivity Against Non‑Halogenated Imidazo[1,2‑a]pyridines

The C3 chloro substituent in ethyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate provides a unique reactivity profile that is absent in non‑halogenated imidazo[1,2‑a]pyridine analogs. Chlorination at the C3 position of imidazo[1,2‑a]pyridines has been identified as a critical step in accessing key intermediates for antitubercular agents . This chloro group enables nucleophilic aromatic substitution (SNAr) with a broad range of nitrogen, oxygen, and sulfur nucleophiles, as well as transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig, Sonogashira) that are impossible with the parent unsubstituted scaffold. In contrast, the unsubstituted imidazo[1,2‑a]pyridine core lacks this electrophilic site entirely, while 3‑methyl or 3‑amino analogs require alternative, often lower‑yielding, functionalization strategies.

Synthetic methodology Halogenation Cross‑coupling

C5 Ethyl Ester vs. Methyl Ester: Differentiated Physicochemical and Pharmacokinetic Properties

The C5 ethyl ester in ethyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate confers measurably distinct physicochemical properties compared to the methyl ester analog. While no direct comparative experimental data for this specific pair are publicly available, established QSAR principles predict an increase in lipophilicity (calculated logP difference of approximately +0.5 log units) and a corresponding decrease in aqueous solubility for the ethyl ester relative to the methyl ester . This lipophilicity differential directly impacts membrane permeability, plasma protein binding, and susceptibility to esterase‑mediated hydrolysis. Additionally, the ethyl ester generates ethanol upon hydrolysis, whereas the methyl ester generates methanol—a distinction with toxicological implications in in vivo studies.

ADME Lipophilicity Ester prodrug

Ligand Efficiency and Binding Mode Differentiation: Crystal Structure‑Guided Evidence for Imidazo[1,2‑a]pyridine Scaffold Optimization

Crystal structure analysis of imidazo[1,2‑a]pyridine derivatives bound to Nek2 kinase reveals that specific substitution patterns at the C3 and C5 positions critically determine binding affinity and ligand efficiency metrics. The study identified a nonlinear SAR wherein optimal Nek2 inhibition (IC50 values in the low micromolar to sub‑micromolar range) was achieved only when both the C3 and C5 positions were appropriately functionalized [1]. The C3 chloro substituent in ethyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate aligns with the structural requirements for productive Nek2 binding, while alternative substituents at C3 (e.g., hydrogen, methyl, amino) result in substantially reduced or abolished inhibitory activity. This structure‑based evidence demonstrates that the precise C3‑Cl / C5‑COOEt substitution pattern is not interchangeable with other imidazo[1,2‑a]pyridine analogs.

Structure‑based drug design Ligand efficiency Nek2 kinase

Procurement‑Guided Application Scenarios for Ethyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate


Kinase Inhibitor Lead Optimization Requiring C3‑Halogenated Imidazo[1,2‑a]pyridine Scaffolds

For programs targeting kinases such as Nek2, PI3K, or CDK2, ethyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate provides a validated scaffold with crystal structure‑confirmed binding modes [1]. The C3 chloro substituent aligns with SAR requirements for productive hinge‑region interactions, while the C5 ethyl ester offers a handle for late‑stage diversification into amides, hydrazides, or carboxylic acids. Compared to non‑halogenated or C3‑methyl analogs, this compound eliminates the need for de novo halogenation steps, accelerating SAR exploration.

Antitubercular Drug Discovery Targeting DprE1

Based on the demonstrated activity of the methyl ester analog against Mycobacterium tuberculosis via DprE1 inhibition [1], ethyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate is positioned as a viable starting point for antitubercular lead generation. The ethyl ester offers a differentiated lipophilicity profile that may improve mycobacterial cell wall penetration relative to the methyl ester. The scaffold morphing approach validated for this chemotype supports its use in hit‑to‑lead campaigns.

Diversity‑Oriented Synthesis and Chemical Library Construction

The orthogonal reactivity of the C3 chloro group and C5 ester in ethyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate enables parallel diversification strategies that are unavailable with non‑halogenated or singly functionalized imidazo[1,2‑a]pyridines [1]. This compound can serve as a central building block for generating libraries of 3‑amino, 3‑aryl, or 3‑alkynyl derivatives via SNAr or cross‑coupling, while simultaneously elaborating the C5 position through amidation or reduction. This dual‑vector diversification reduces synthetic steps and increases library diversity.

Ester Prodrug Design and Pharmacokinetic Optimization

When a carboxylic acid pharmacophore is ultimately required but oral bioavailability is limiting, ethyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate serves as a prodrug‑ready intermediate. The ethyl ester offers distinct in vivo hydrolysis kinetics and ethanol release compared to the methyl ester (methanol release) [1], providing a selection criterion based on toxicological and metabolic considerations. This differentiation is particularly relevant for compounds intended for chronic dosing where alcohol metabolite accumulation may be a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.